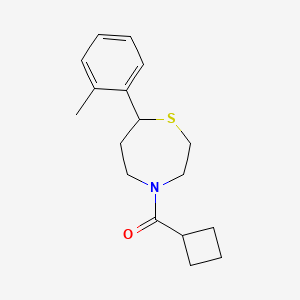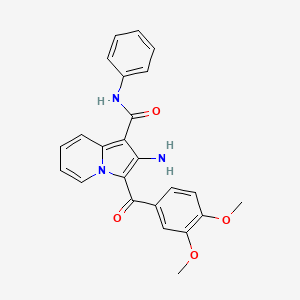
Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a cyclobutyl group, an o-tolyl group, and a 1,4-thiazepane ring
Mecanismo De Acción
Target of Action
It is structurally similar to pyriofenone , a member of aryl-phenyl ketone fungicides, which primarily targets the actin/myosin/fimbrin function in fungi .
Mode of Action
If we consider its structural similarity to pyriofenone, it might also inhibit the actin/myosin/fimbrin function in fungi . This inhibition disrupts the cytoskeleton of the fungi, preventing their growth and proliferation.
Biochemical Pathways
Based on its potential mode of action, it might interfere with the actin-myosin interaction, a crucial process in the cytoskeleton formation of fungi . This disruption can lead to downstream effects such as impaired cell division and growth, ultimately leading to the death of the fungal cells.
Result of Action
Based on its potential mode of action, it might cause disruption of the fungal cytoskeleton, leading to impaired cell division and growth, and ultimately, cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multiple steps, including the formation of the 1,4-thiazepane ring and the introduction of the cyclobutyl and o-tolyl groups. Common synthetic routes may involve:
Formation of the 1,4-thiazepane ring: This can be achieved through the reaction of a suitable amine with a thiol or thioester under acidic or basic conditions.
Introduction of the cyclobutyl group: This step may involve the use of cyclobutyl halides or cyclobutyl Grignard reagents.
Attachment of the o-tolyl group: This can be accomplished through Friedel-Crafts alkylation or acylation reactions using o-tolyl halides or o-tolyl ketones.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to enhance reaction efficiency and product isolation.
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutyl or o-tolyl groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted cyclobutyl or o-tolyl derivatives.
Aplicaciones Científicas De Investigación
Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical compound due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclobutyl(7-(m-tolyl)-1,4-thiazepan-4-yl)methanone
- Cyclobutyl(7-(p-tolyl)-1,4-thiazepan-4-yl)methanone
- Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
Uniqueness
Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the cyclobutyl group and the 1,4-thiazepane ring contributes to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
cyclobutyl-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS/c1-13-5-2-3-8-15(13)16-9-10-18(11-12-20-16)17(19)14-6-4-7-14/h2-3,5,8,14,16H,4,6-7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHZIGIRJNWIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide](/img/structure/B2986844.png)



![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2986849.png)
![3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2986851.png)
![2-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,4-dimethylbenzene](/img/structure/B2986852.png)
![N-(2-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B2986853.png)

![3-benzyl-5-(2-chloro-4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986856.png)
![9-(4-bromophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2986859.png)
![9-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2986860.png)
![1-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2986861.png)
